4-Methyl-5-phenylpentanoic acid CAS 93273-41-7
4-Methyl-5-phenylpentanoic acid CAS 93273-41-7
An In-depth Technical Guide to 4-Methyl-5-phenylpentanoic Acid (CAS 93273-41-7): Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-5-phenylpentanoic acid (CAS 93273-41-7), a chiral carboxylic acid with significant potential as a building block in medicinal chemistry and drug development. This document delves into the molecule's physicochemical properties, outlines a plausible and detailed synthetic pathway, and establishes robust protocols for its analytical characterization. Furthermore, it explores the potential applications of this compound, drawing parallels with structurally related molecules that have demonstrated notable biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Introduction
4-Methyl-5-phenylpentanoic acid is a derivative of pentanoic acid featuring a methyl group at the C4 position and a terminal phenyl group. Its structure incorporates a chiral center and a carboxylic acid functional group, making it an attractive synthon for creating more complex, high-value molecules. The presence of the phenylalkyl moiety is a common feature in many biologically active compounds, suggesting potential pharmacological relevance.
While specific research on CAS 93273-41-7 is not extensively published, its structural analogs have been identified as key intermediates in the synthesis of pharmaceuticals, such as the anticonvulsant and neuropathic pain agent, (S)-Pregabalin.[1] Moreover, substituted phenylpentanoic acid derivatives have been explored in neuropharmacology and as potential antibacterial agents.[2][3][4] This guide consolidates known data, presents chemically sound methodologies based on established principles, and contextualizes the potential utility of 4-Methyl-5-phenylpentanoic acid in modern research and development.
Physicochemical Properties
The fundamental properties of 4-Methyl-5-phenylpentanoic acid are derived from its molecular structure. The carboxylic acid group imparts acidity and hydrogen bonding capability, while the phenyl and methyl groups contribute to its lipophilicity. These characteristics govern its solubility, reactivity, and potential for biological interactions.
| Property | Value | Source |
| CAS Number | 93273-41-7 | [5] |
| Molecular Formula | C₁₂H₁₆O₂ | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| IUPAC Name | 4-methyl-5-phenylpentanoic acid | [5] |
| SMILES | CC(CCC(=O)O)CC1=CC=CC=C1 | [5] |
| XLogP3 | 2.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 5 | [5] |
Synthesis and Purification
A robust synthetic route for 4-Methyl-5-phenylpentanoic acid can be designed utilizing a Wittig reaction followed by catalytic hydrogenation. This approach offers good control and relies on well-established, high-yielding transformations.
Proposed Synthetic Pathway
The two-step synthesis begins with 3-phenylpropanal and a commercially available Wittig reagent, leading to an unsaturated acid intermediate, which is subsequently reduced to the final saturated product.
Caption: Proposed two-step synthesis of 4-Methyl-5-phenylpentanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methyl-5-phenyl-pent-2-enoic acid (Wittig Reaction)
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Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (1-carboxyethyl)triphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF, 200 mL).
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Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes.
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Causality: NaH is a strong, non-nucleophilic base that deprotonates the phosphonium salt to form the reactive ylide. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and a nitrogen atmosphere.
-
-
Reaction: After stirring for 1 hour at room temperature, re-cool the resulting deep red solution to 0 °C. Add a solution of 3-phenylpropanal (1.0 eq) in anhydrous THF (50 mL) dropwise via an addition funnel over 30 minutes.
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Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding water (50 mL), then acidify to pH ~2 with 2M HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to yield the unsaturated acid intermediate.
Step 2: Synthesis of 4-Methyl-5-phenylpentanoic acid (Catalytic Hydrogenation)
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Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in methanol (150 mL) in a hydrogenation vessel.
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Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
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Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of carbon-carbon double bonds.
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-
Hydrogenation: Secure the vessel to a Parr hydrogenator or similar apparatus. Purge the system with hydrogen gas, then pressurize to 50 psi. Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).
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Filtration: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
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Self-Validation: The removal of the black Pd/C catalyst is a critical visual checkpoint. The resulting filtrate should be colorless.
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Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-5-phenylpentanoic acid. Further purification can be achieved by recrystallization or distillation under high vacuum.
Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Spectroscopic and Chromatographic Methods
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz):
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δ 10-12 ppm (broad s, 1H, -COOH)
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δ 7.1-7.3 ppm (m, 5H, Ar-H)
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δ 2.5-2.7 ppm (m, 2H, -CH₂-Ph)
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δ 2.2-2.4 ppm (t, 2H, -CH₂-COOH)
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δ 1.8-2.0 ppm (m, 1H, -CH(CH₃)-)
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δ 1.5-1.7 ppm (m, 2H, -CH-CH₂-CH₂-)
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δ 0.9-1.0 ppm (d, 3H, -CH₃)
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~179 ppm (C=O)
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δ ~141 ppm (Ar-C, quaternary)
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δ ~128-129 ppm (Ar-CH)
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δ ~126 ppm (Ar-CH)
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δ ~40 ppm (-CH₂-Ph)
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δ ~35 ppm (-CH(CH₃)-)
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δ ~31-33 ppm (-CH₂)
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IR (KBr, cm⁻¹):
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2900-3300 (broad, O-H stretch)
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~1710 (C=O stretch)
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~1600, 1495, 1450 (aromatic C=C stretch)
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Mass Spectrometry (ESI-):
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m/z = 191.1 [M-H]⁻
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High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for assessing the purity of the final product.[6][7]
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: Water with 0.1% Formic Acid
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Solvent B: Acetonitrile with 0.1% Formic Acid
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Causality: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is in its neutral, protonated form for consistent retention and good peak shape on a reverse-phase column.
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Gradient: 60% A to 10% A over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
Potential Applications in Drug Discovery and Research
The structural features of 4-Methyl-5-phenylpentanoic acid make it a molecule of interest for several research avenues.
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Chiral Building Block: As a chiral carboxylic acid, it is an ideal starting material for the synthesis of more complex enantiomerically pure molecules. It can be used to introduce a specific stereocenter, which is often crucial for the efficacy and safety of a drug candidate.[4] Its structure is reminiscent of intermediates used in the synthesis of gabapentinoids.[1]
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Pharmacological Probe: The strategic placement of a methyl group can significantly enhance the binding potency and metabolic stability of a drug molecule.[8] Therefore, 4-Methyl-5-phenylpentanoic acid and its derivatives are excellent candidates for screening in various biological assays, including anticancer, antibacterial, and neurological models, to identify new lead compounds.[2][9]
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Fragment-Based Drug Design (FBDD): The molecule itself can serve as a fragment for FBDD campaigns. The phenylalkyl portion can occupy hydrophobic pockets in target proteins, while the carboxylic acid can form key hydrogen bonds or salt bridges, providing a strong anchor point for fragment elaboration.
Hypothetical Mechanism of Action
To illustrate its potential role, the diagram below depicts a generic signaling pathway where a small molecule inhibitor, such as a derivative of 4-Methyl-5-phenylpentanoic acid, could block a kinase cascade implicated in cell proliferation, a common target in oncology.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
Conclusion
4-Methyl-5-phenylpentanoic acid (CAS 93273-41-7) represents a valuable, yet underexplored, chemical entity. This guide has provided a framework for its synthesis, purification, and comprehensive analysis. The established protocols are robust and grounded in fundamental organic chemistry principles. Given its structural similarity to known bioactive molecules and pharmaceutical intermediates, this compound holds considerable promise as a versatile building block and a candidate for biological screening in drug discovery programs. Further investigation into its chiral synthesis and biological activity is warranted and could unlock significant potential in medicinal chemistry.
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